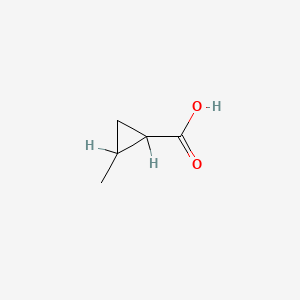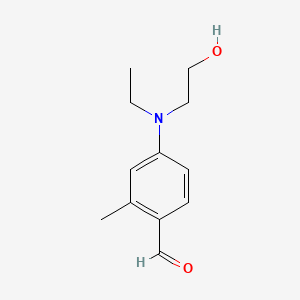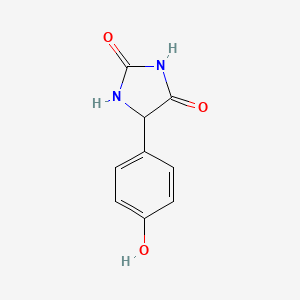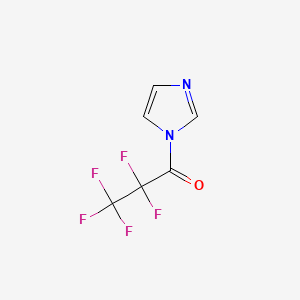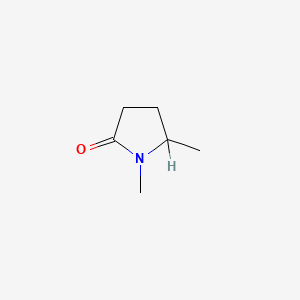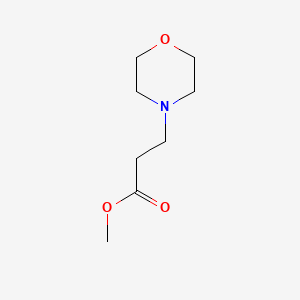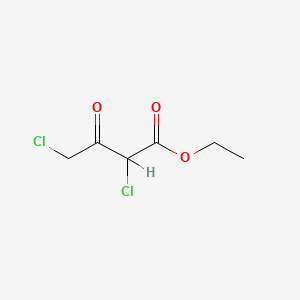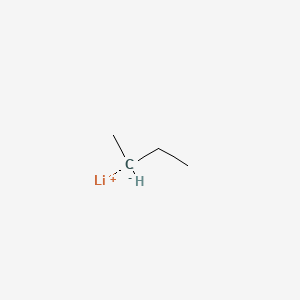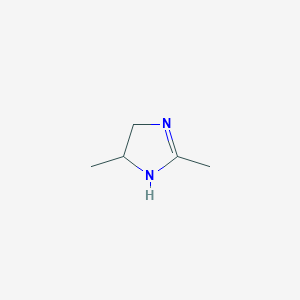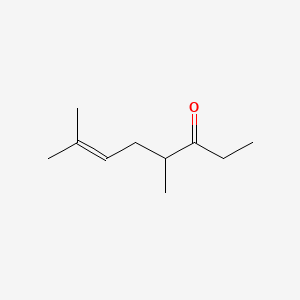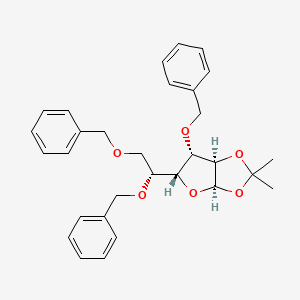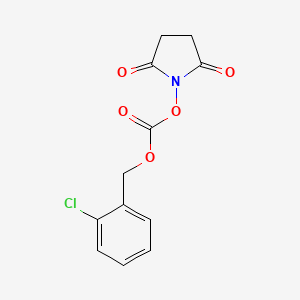
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
概要
説明
“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is a reagent used to introduce the 2-chlorobenzyloxycarbonyl, 2-CZ, group as N epsilon-side chain protection in lysine . The 2-CZ protecting group is about 50 times more stable to acid than the Z-protection .
Synthesis Analysis
“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” was found to be a highly effective capping agent for automated Solid Phase Peptide Synthesis (SPPS) . It is a solid which can be dissolved when required to limit possible degradation .Molecular Structure Analysis
The empirical formula of “N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is C12H10ClNO5 . Its molecular weight is 283.66 .Chemical Reactions Analysis
The 2-CZ protecting group is split off by hydrogenolysis or with liquid HF or with HF in dimethyl sulfide .Physical And Chemical Properties Analysis
“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” has a melting point of 102-105°C . It is recommended to be stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
N-(2-Chlorobenzyloxycarbonyloxy)succinimide is synthesized from 2-chlorobenzyl alcohol and bis(trichloromethyl) carbonate, producing an important peptide protecting reagent. This synthesis is significant in organic chemistry and peptide research, providing a yield of about 50% (Zhao Hong-liang, 2009).
Applications in Polymer Science
In the field of polymer science, N-(hydroxyphenyl) succinimides, a related category, are used as model compounds for polyimide systems. These compounds have shown interesting reactions with hexamethylenetetramine, providing insights into the reactivity of hydroxyphenyl compounds in the presence of a succinimide ring (M. Caulfield et al., 1998).
Catalytic Applications
Succinimide-N-sulfonic acid, another derivative of succinimide, serves as a catalyst for the chemoselective trimethylsilylation of alcohols and phenols, indicating potential catalytic applications for N-(2-Chlorobenzyloxycarbonyloxy)succinimide (F. Shirini & N. G. Khaligh, 2011).
Sensor Applications
A sensor for Erbium(III) ions was developed using N-(benzyloxycarbonyloxy)succinimide, a compound similar to N-(2-Chlorobenzyloxycarbonyloxy)succinimide, as a neutral carrier. This illustrates the potential for such compounds in the development of selective ion sensors (H. Zamani, 2011).
Solubility Studies
The equilibrium solubility of N-(9-fluorenylmethoxycarbonyloxy)succinimide, a related compound, was studied in various water–cosolvent mixtures. Such studies are essential in understanding the solubility behavior of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in different solvents (Yüfang Wu et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZHXYXNMHCBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342308 | |
| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
CAS RN |
65853-65-8 | |
| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



